molecular formula C22H26N4O2 B2531342 N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260995-96-7

N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No. B2531342
CAS RN: 1260995-96-7
M. Wt: 378.476
InChI Key: OULZVGBVTNRMOI-UHFFFAOYSA-N
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Description

The compound N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex molecule that may be related to the biheterocycles described in the provided papers. These compounds are of interest due to their potential therapeutic applications and the unique structural features they possess. The papers discuss the synthesis and characterization of related molecules, which can provide insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related biheterocyclic compounds involves the creation of an electrophile, followed by coupling with a heterocyclic core. For instance, paper describes the synthesis of an electrophile through the reaction of 5-methyl-1,3-thiazol-2-amine and bromoacetyl bromide. This electrophile is then coupled with 1,3,4-oxadiazoles to obtain the targeted biheterocycles. Such a synthetic route may be applicable to the synthesis of this compound, with modifications to the starting materials and reaction conditions to accommodate the specific functional groups and core structures involved.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, EI-MS, 1H NMR, and 13C NMR . Additionally, X-ray diffraction techniques have been employed to determine the crystal structure of a synthesized molecule, providing detailed information about the arrangement of atoms within the crystal lattice . These techniques would be essential in analyzing the molecular structure of this compound to confirm its identity and purity.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from studies on their interactions with biological targets. Enzyme inhibition studies, as mentioned in paper , can reveal the potential of these molecules to interact with and modulate the activity of enzymes like acetylcholinesterase and butyrylcholinesterase. In silico studies can further elucidate the nature of these interactions at the molecular level. The chemical reactivity of this compound could be analyzed similarly to predict its behavior in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through experimental and theoretical approaches. Paper discusses the use of density functional theory (DFT) to calculate various chemical activity descriptors, such as frontier molecular orbitals (FMOs), hardness, and softness parameters. These descriptors can provide insights into the electrophilic or nucleophilic nature of a molecule. Thermodynamic properties have also been calculated to understand the stability and reactivity of the molecule at different temperatures. Such analyses would be crucial in determining the physical and chemical properties of this compound, which could inform its storage, handling, and potential applications as a therapeutic agent.

Scientific Research Applications

Computational and Pharmacological Evaluation

  • Compounds related to N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide have been computationally and pharmacologically evaluated for their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study by Faheem (2018) focused on various derivatives, highlighting their binding affinity and inhibitory effects in assays related to epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2) (Faheem, 2018).

Coordination Complexes and Antioxidant Activity

  • Research on pyrazole-acetamide derivatives, closely related to the chemical structure of interest, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have demonstrated significant antioxidant activity, as described by Chkirate et al. (2019) (Chkirate et al., 2019).

Antimicrobial Evaluation

  • The antimicrobial potential of novel heterocyclic compounds incorporating sulfamoyl moiety, similar to the compound , has been studied. Darwish et al. (2014) explored the synthesis of these compounds and their effectiveness against various bacterial and fungal strains (Darwish et al., 2014).

Antiepileptic Activity

  • A study by Rajak et al. (2013) focused on novel series of compounds related to this compound for their anticonvulsant activities. The investigation used various models like maximal electroshock seizure (MES) and subcutaneous pentylenetrtrazole (scPTZ) to evaluate their neurotoxicity and antiepileptic effects (Rajak et al., 2013).

Anti-inflammatory and Antimicrobial Synthesis

  • Research on the synthesis and characterization of thiazole, bisthiazole, pyridone, and bispyridone derivatives, including N-cyclohexyl-2-cyanoacetamide, revealed their significant antimicrobial activities. Ali et al. (2010) highlighted their effectiveness against various bacterial and fungal species (Ali et al., 2010).

properties

IUPAC Name

N-cyclohexyl-N-methyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-16-10-12-17(13-11-16)21-23-22(28-24-21)19-9-6-14-26(19)15-20(27)25(2)18-7-4-3-5-8-18/h6,9-14,18H,3-5,7-8,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULZVGBVTNRMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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